Methyl 2-amino-3-(tert-butyl)benzoate
Overview
Description
Methyl 2-amino-3-(tert-butyl)benzoate is an organic compound belonging to the class of aromatic amines It features a benzene ring substituted with a methyl ester group, an amino group, and a tert-butyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminobenzoic acid and tert-butyl chloride.
Reaction Steps:
Esterification: The carboxylic acid group of 2-aminobenzoic acid is converted to a methyl ester using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
Alkylation: The amino group on the benzene ring is then alkylated with tert-butyl chloride in the presence of a base (e.g., triethylamine) to introduce the tert-butyl group.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process where the reaction mixture is prepared, reacted, and purified in discrete batches.
Continuous Process: Some industrial setups may use a continuous process for higher efficiency, where reactants are continuously fed into the reactor, and products are continuously removed.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Concentrated sulfuric acid (H₂SO₄) or halogens (Cl₂, Br₂).
Major Products Formed:
Nitro Compound: Methyl 2-nitro-3-(tert-butyl)benzoate.
Halogenated Compounds: Methyl 2-chloro-3-(tert-butyl)benzoate, Methyl 2-bromo-3-(tert-butyl)benzoate.
Scientific Research Applications
Chemistry: Methyl 2-amino-3-(tert-butyl)benzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to a biological response.
Comparison with Similar Compounds
Methyl 2-amino-3-methylbenzoate: Similar structure but lacks the tert-butyl group.
Methyl 2-amino-3-phenylbenzoate: Contains a phenyl group instead of a tert-butyl group.
Uniqueness: The presence of the tert-butyl group in Methyl 2-amino-3-(tert-butyl)benzoate provides steric hindrance, which can influence its reactivity and binding properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
methyl 2-amino-3-tert-butylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-7-5-6-8(10(9)13)11(14)15-4/h5-7H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQCDROKTJQEGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343059-55-1 | |
Record name | methyl 2-amino-3-tert-butylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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